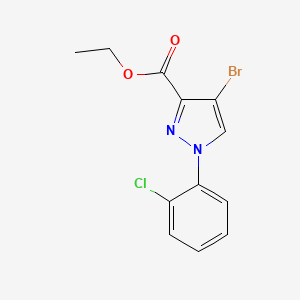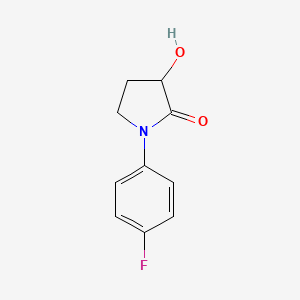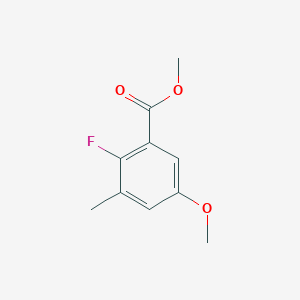
4-Chloro-2-fluoro-3-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H4ClFO3 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and hydroxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-fluoro-3-hydroxybenzoic acid typically involves the halogenation of 3-hydroxybenzoic acid derivatives. One common method includes the introduction of chloro and fluoro groups through electrophilic aromatic substitution reactions. For instance, starting with 3-hydroxybenzoic acid, chlorination can be achieved using thionyl chloride (SOCl2) under reflux conditions, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The chloro and fluoro substituents can be reduced under specific conditions, although this is less common.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products:
Oxidation: 4-Chloro-2-fluoro-3-oxobenzoic acid.
Reduction: 4-Chloro-2-fluoro-3-hydroxybenzyl alcohol.
Substitution: 4-Methoxy-2-fluoro-3-hydroxybenzoic acid.
Scientific Research Applications
4-Chloro-2-fluoro-3-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions, particularly those involving halogenated aromatic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-chloro-2-fluoro-3-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of chloro and fluoro groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 4-Fluoro-3-hydroxybenzoic acid
- 3-Fluoro-4-hydroxybenzoic acid
- 2-Fluoro-4-hydroxybenzoic acid
- 4-Fluorosalicylic acid
Comparison: Compared to its analogs, 4-chloro-2-fluoro-3-hydroxybenzoic acid exhibits unique reactivity due to the combined effects of chloro and fluoro substituents. These groups influence the compound’s electronic properties, making it more reactive in certain substitution and oxidation reactions. Additionally, the presence of both chloro and fluoro groups can enhance its biological activity, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C7H4ClFO3 |
|---|---|
Molecular Weight |
190.55 g/mol |
IUPAC Name |
4-chloro-2-fluoro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4ClFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12) |
InChI Key |
QOSPHTNGXCTFNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


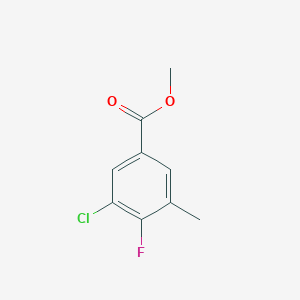
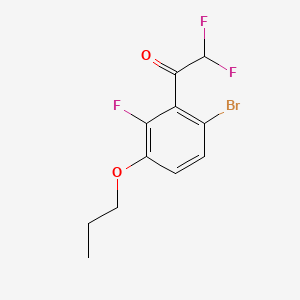

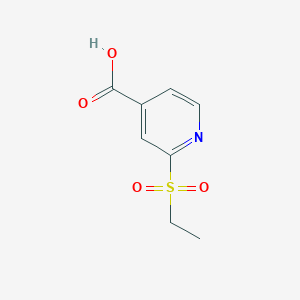
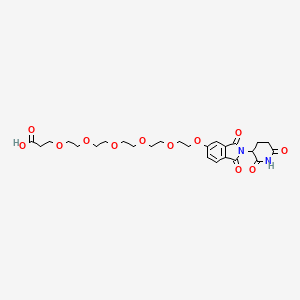

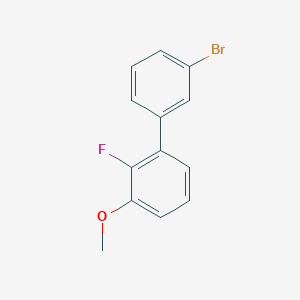
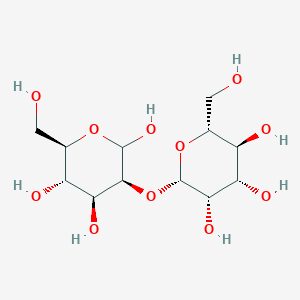
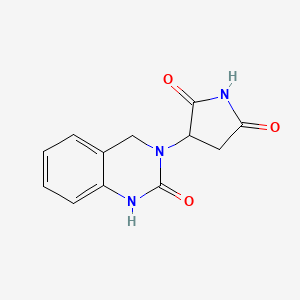
![(4-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14768262.png)
